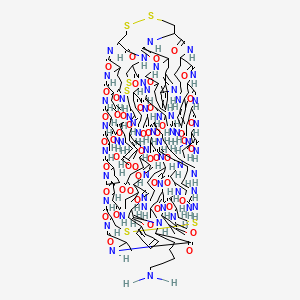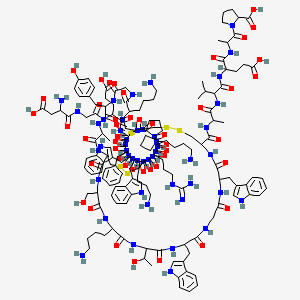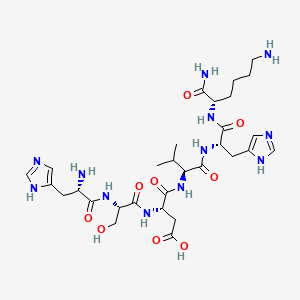
799841-81-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 799841-81-9 is known as γ-2-Melanocyte-Stimulating Hormone (41-58), amide. This compound is a twelve amino acid peptide derived from the N-terminal fragment of proopiomelanocortin (POMC). It contains the His-Phe-Arg-Trp motif common to all melanocortin endogenous agonist ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of γ-2-Melanocyte-Stimulating Hormone (41-58), amide follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: γ-2-Melanocyte-Stimulating Hormone (41-58), amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products Formed: The major products formed from these reactions are modified peptides with altered amino acid sequences or structures, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
γ-2-Melanocyte-Stimulating Hormone (41-58), amide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanocortin receptor signaling and its effects on intracellular calcium levels.
Medicine: Explored for potential therapeutic applications in conditions related to melanocortin receptor dysfunction.
Industry: Utilized in the development of peptide-based drugs and cosmetic products
Wirkmechanismus
γ-2-Melanocyte-Stimulating Hormone (41-58), amide exerts its effects by binding to melanocortin receptors, particularly the melanocortin 3 receptor (MC3R). This binding induces a sustained increase in intracellular free calcium levels, leading to various downstream signaling events. The peptide’s activity is mediated through the His-Phe-Arg-Trp motif, which is crucial for receptor interaction .
Vergleich Mit ähnlichen Verbindungen
- α-Melanocyte-Stimulating Hormone
- β-Melanocyte-Stimulating Hormone
- Adrenocorticotropic Hormone (ACTH)
Comparison: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is unique due to its specific amino acid sequence and its selective interaction with the melanocortin 3 receptor. Unlike α-Melanocyte-Stimulating Hormone and β-Melanocyte-Stimulating Hormone, which have broader receptor interactions, γ-2-Melanocyte-Stimulating Hormone (41-58), amide exhibits more targeted effects .
Eigenschaften
CAS-Nummer |
799841-81-9 |
|---|---|
Molekularformel |
C₇₄H₁₀₀N₂₂O₁₅S |
Molekulargewicht |
1569.79 |
Sequenz |
One Letter Code: YVMGHFRWDRFG-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


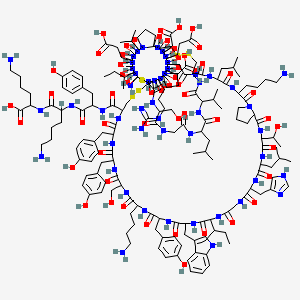
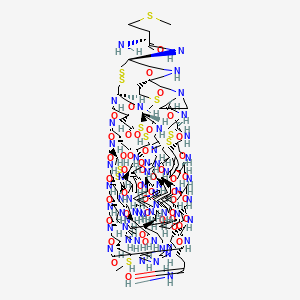
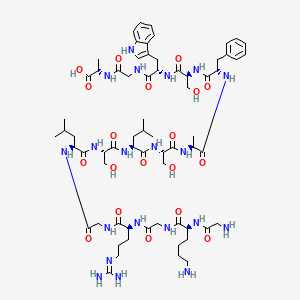
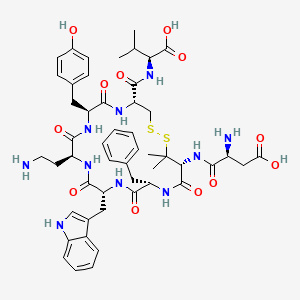
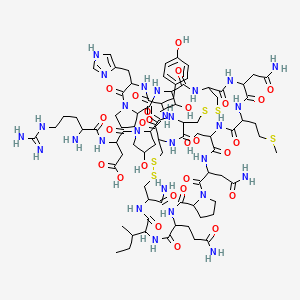
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)
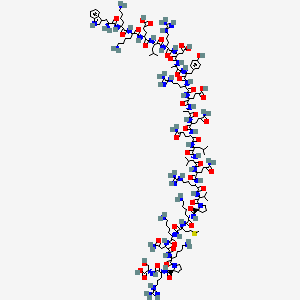
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)
